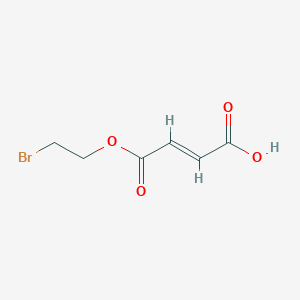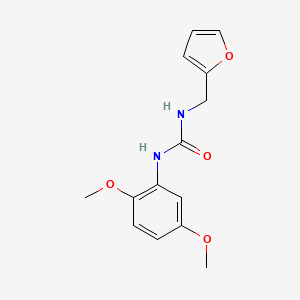
3-(2-Chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with substituted phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and 4-ethoxyaniline.
Condensation Reaction: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with the amine group of 4-ethoxyaniline in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine undergoes an amidation reaction with acryloyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)-2-propenamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)-N-phenyl-2-propenamide
- 3-(2-Chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-2-propenamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.
This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
853349-86-7 |
|---|---|
Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18ClNO3/c1-3-23-15-10-8-14(9-11-15)20-17(21)12-7-13-5-4-6-16(22-2)18(13)19/h4-12H,3H2,1-2H3,(H,20,21)/b12-7+ |
InChI Key |
SVAULIWKZJWSEW-KPKJPENVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


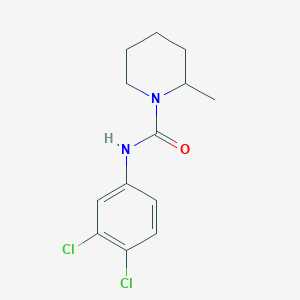
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)



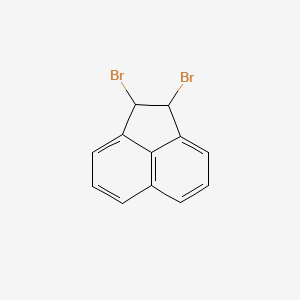
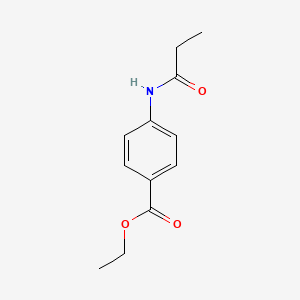



![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

